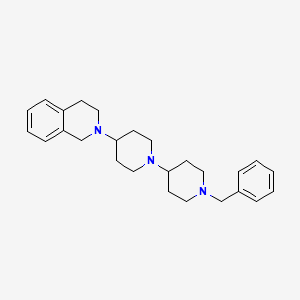
3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its three distinct phenyl groups, each substituted with different functional groups: an ethyl group, a fluorine atom, and a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-ethylbenzaldehyde with 4-fluorophenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and cyclization steps, and high-throughput screening for the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the fluorophenyl group, potentially replacing the fluorine atom with a hydrogen atom.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents such as nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(4-carboxyphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
Reduction: 3-(4-ethylphenyl)-5-phenyl-1-phenyl-4,5-dihydro-1H-pyrazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic properties, making them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
3-(4-ethylphenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(4-ethylphenyl)-5-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, fluorine atom, and phenyl groups creates a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H21FN2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H21FN2/c1-2-17-8-10-18(11-9-17)22-16-23(19-12-14-20(24)15-13-19)26(25-22)21-6-4-3-5-7-21/h3-15,23H,2,16H2,1H3 |
InChI Key |
JVVNICZDAMJDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B10882007.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B10882011.png)
![1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10882013.png)
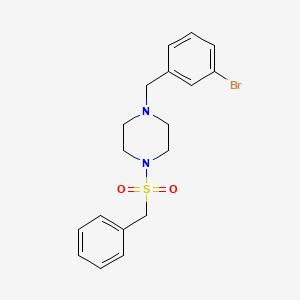
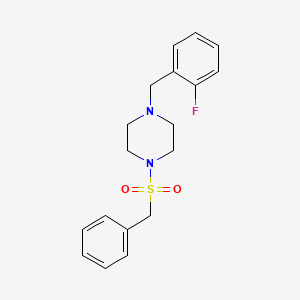
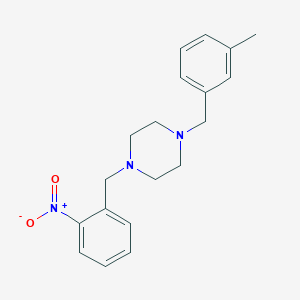

![methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882053.png)
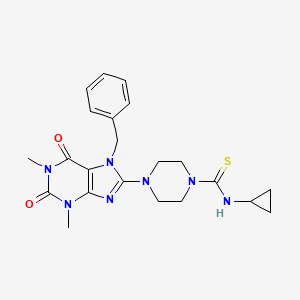
![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)
![2-amino-4-[2-(cyanomethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10882064.png)
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)
